molecular formula C20H14F3N3O2 B11283968 4-hydroxy-2-phenyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-2-phenyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11283968
M. Wt: 385.3 g/mol
InChI Key: ABYZDLSQCRFQMQ-UHFFFAOYSA-N
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Description

2-Phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, substituted with phenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenyl-substituted pyrimidine derivative with a trifluoromethyl-substituted benzaldehyde, followed by cyclization and oxidation steps to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism by which 2-phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and activity at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-[4-(fluoromethyl)phenyl]-pyrido[2,3-d]pyrimidine: Similar structure but with a fluoromethyl group instead of trifluoromethyl.

    2-Phenyl-5-[4-(methyl)phenyl]-pyrido[2,3-d]pyrimidine: Contains a methyl group instead of trifluoromethyl.

    2-Phenyl-5-[4-(chloromethyl)phenyl]-pyrido[2,3-d]pyrimidine: Substituted with a chloromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent .

Properties

Molecular Formula

C20H14F3N3O2

Molecular Weight

385.3 g/mol

IUPAC Name

2-phenyl-5-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C20H14F3N3O2/c21-20(22,23)13-8-6-11(7-9-13)14-10-15(27)24-18-16(14)19(28)26-17(25-18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H2,24,25,26,27,28)

InChI Key

ABYZDLSQCRFQMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(NC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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